PAESe vs. Hydralazine: Divergent Hemodynamic Profiles Despite Comparable Antihypertensive Efficacy
In spontaneously hypertensive rats, PAESe produces a distinct hemodynamic profile compared to the reference vasodilator hydralazine. Both compounds achieve similar reductions in mean arterial pressure (PAESe: -54%; hydralazine: comparable MAP reduction), yet their underlying hemodynamic mechanisms diverge sharply [1]. PAESe increases peak aortic blood flow velocity by 44%, heart rate by 16%, and blood flow acceleration by 105%, while decreasing left ventricular ejection time (LVET) by 37%. In contrast, hydralazine increases LVET by 42% and decreases heart rate by 18% [1].
| Evidence Dimension | Hemodynamic parameters in spontaneously hypertensive rats |
|---|---|
| Target Compound Data | MAP: -54%; Peak velocity: +44%; Heart rate: +16%; Acceleration: +105%; LVET: -37% |
| Comparator Or Baseline | Hydralazine: MAP reduction comparable; LVET: +42%; Heart rate: -18% |
| Quantified Difference | LVET: 79-percentage-point difference in directional change; Heart rate: 34-percentage-point directional divergence |
| Conditions | Spontaneously hypertensive rat model; noninvasive pulsed Doppler ultrasound; single-dose evaluation |
Why This Matters
This divergence demonstrates that PAESe operates via decreased peripheral resistance rather than direct vasodilation, making it a mechanistically distinct tool for hypertension research compared to standard vasodilator controls.
- [1] Overcast JD, Ensley AE, Buccafusco CJ, et al. Evaluation of cardiovascular parameters of a selenium-based antihypertensive using pulsed Doppler ultrasound. J Cardiovasc Pharmacol. 2001;38(3):337-346. View Source
